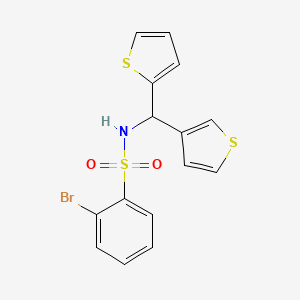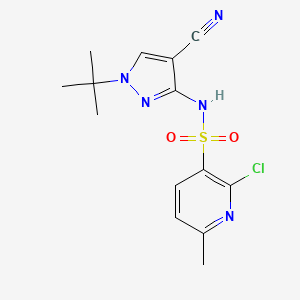
N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a pyrazole-based sulfonamide derivative that exhibits promising pharmacological properties, making it an attractive candidate for drug discovery.
Mecanismo De Acción
The mechanism of action of N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide involves the inhibition of the target enzymes by binding to their active sites. The compound forms strong hydrogen bonds and hydrophobic interactions with the amino acid residues in the enzyme's active site, leading to the disruption of its catalytic activity.
Efectos Bioquímicos Y Fisiológicos
N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide has been shown to exhibit several biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. Additionally, it has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it an attractive candidate for drug discovery and development. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide. One of the main areas of focus is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to investigate its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and side effects. Moreover, the development of new synthetic methods for the preparation of this compound may also be explored to improve its yield and purity.
Métodos De Síntesis
The synthesis of N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide involves the reaction between 2-chloro-6-methylpyridine-3-sulfonyl chloride and N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl) amine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product.
Aplicaciones Científicas De Investigación
N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, tyrosine kinase, and cyclooxygenase-2. These enzymes play crucial roles in various physiological processes, and their dysregulation has been linked to several diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2S/c1-9-5-6-11(12(15)17-9)23(21,22)19-13-10(7-16)8-20(18-13)14(2,3)4/h5-6,8H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKZMROEFALIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)NC2=NN(C=C2C#N)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)
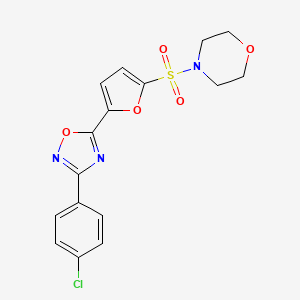
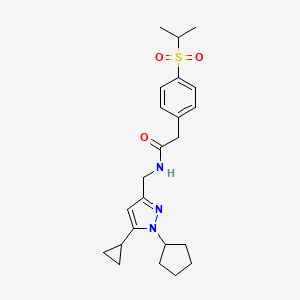
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methoxy-3-methylphenyl)methanone](/img/structure/B2926102.png)
![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)
![1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B2926105.png)
![7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2926108.png)
![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)
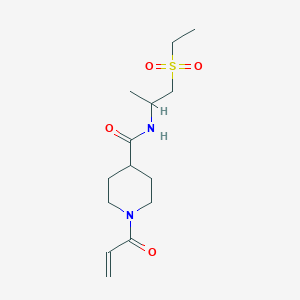
![N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926115.png)
![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)
![ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2926118.png)

